molecular formula C₂₅H₃₄Cl₃N₅O₃ B1159649 Hydroxy Nefazodone Dihydrochloride

Hydroxy Nefazodone Dihydrochloride

Cat. No.: B1159649
M. Wt: 558.93
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Nefazodone Dihydrochloride is a key metabolite of the antidepressant Nefazodone, which is used in clinical settings for treating major depressive disorder . This compound is offered for research purposes to facilitate studies in neuropharmacology and psychotropic drug mechanisms. Like its parent compound, Hydroxy Nefazodone is understood to share a similar pharmacological profile, primarily characterized by its action as a serotonin antagonist and reuptake inhibitor (SARI) . This dual mechanism involves the potent antagonism of the serotonin 5-HT2A receptor alongside the inhibition of the serotonin transporter (SERT), thereby modulating serotonin levels and activity within the brain . Its value in research stems from this unique action, which is distinct from other classes of antidepressants like SSRIs, and its association with a lower propensity for certain side effects, such as sexual dysfunction, making it a compelling subject for comparative pharmacological studies . Researchers utilize this compound to investigate pathways related to depression, anxiety, and sleep architecture, as well as to explore the metabolic pathways and bioactivation processes of pharmaceuticals, given its relationship to a drug known for cytochrome P450 3A4-mediated metabolism . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₅H₃₄Cl₃N₅O₃

Molecular Weight

558.93

Synonyms

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-2,4-dihydro-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Dihydrochloride;  OH-NEF Dihydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

OH-Nef is compared with nefazodone hydrochloride and its related impurities (e.g., Nefazodone Related Compound A and B) (Table 1).

Table 1: Structural and Functional Differences

Compound Origin Key Structural Features Pharmacological Role
Nefazodone Hydrochloride Parent drug Phenylpiperazine and triazolone moieties Serotonin antagonist/reuptake inhibitor
OH-Nef Metabolite (hydroxylation) Hydroxylated triazolone group Active metabolite
Related Compound A Synthetic impurity N-Dealkylated derivative Inactive impurity
Related Compound B Degradation product Oxidized side chain Potential hepatotoxicant

OH-Nef retains the triazolone core of nefazodone but introduces a hydroxyl group, enhancing polarity and altering receptor binding kinetics . Related Compounds A and B, however, lack the intact triazolone structure, rendering them pharmacologically inactive .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters

Compound Excretion (% of dose) Plasma Presence (Relative to Parent) Half-Life (Hours)
Nefazodone Hydrochloride <5% (unchanged) High (parent drug) 2–4
OH-Nef ~38% (as metabolite) Moderate 3–6
Related Compound A Not detected None N/A
Related Compound B Trace amounts None N/A

OH-Nef accounts for 38% of excreted metabolites in urine, while the parent drug is minimally excreted unchanged. Notably, an unidentified triazoledione metabolite dominates plasma samples, suggesting divergent metabolic pathways .

Analytical and Physicochemical Properties

Table 3: HPLC Analytical Parameters

Parameter OH-Nef Nefazodone Hydrochloride Related Compound A/B
Column L1 (5 µm, C18) L1 (5 µm, C18) L1 (5 µm, C18)
Mobile Phase Water:Acetonitrile (pH-adjusted) Same as OH-Nef Same as OH-Nef
Detection Wavelength 250 nm 250 nm 250 nm
Retention Time Intermediate Longest Shortest

OH-Nef exhibits intermediate retention times compared to the parent drug and related impurities, reflecting its moderate polarity . The Resolution Solution (containing Related Compounds A and B) ensures chromatographic separation, critical for quantifying OH-Nef in pharmacokinetic studies .

pH-Dependence and Solubility

Nefazodone and its metabolites, including OH-Nef, belong to Class G compounds with moderate pH-dependent affinity (pH 7.3 vs. 8.6 affinity ratio: 0.6–2.09). This contrasts with highly pH-sensitive antidepressants like fluoxetine. OH-Nef’s solubility in methanol and aqueous buffers aligns with nefazodone’s pharmacopeial specifications, though its hydroxyl group may enhance aqueous solubility .

Regulatory and Purity Standards

The USP mandates that nefazodone hydrochloride formulations contain ≤0.1% of Related Compounds A and B. Analytical protocols require stringent separation of OH-Nef from structurally similar impurities using validated HPLC methods .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of Hydroxy Nefazodone Dihydrochloride?

  • Methodology : Use reversed-phase HPLC with a C18 column (e.g., 4.6 mm × 625 cm, 5 µm packing) and a UV detector at 250 nm. Prepare a 1 mg/mL sample solution in methanol, filtered through a 0.45 µm membrane. The mobile phase should consist of a gradient of aqueous buffer (pH adjusted with phosphoric acid) and acetonitrile, with a flow rate of 1.7 mL/min. Quantify purity by comparing peak areas of the analyte to USP reference standards .
  • Supplementary Tests : Confirm identity via IR spectroscopy (matching absorption bands to reference spectra) and chloride ion verification using silver nitrate precipitation .

Q. What storage conditions are critical for maintaining this compound stability?

  • Protocol : Store in tightly sealed, light-resistant containers at 15–30°C. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents to prevent degradation. Monitor storage conditions using temperature logs and periodic stability testing (e.g., via HPLC to detect impurity formation) .

Q. How are related compounds (e.g., impurities A and B) detected in this compound batches?

  • Procedure : Prepare a resolution solution containing 1 mg/mL each of this compound and its related compounds (A and B) using USP reference standards. Chromatographic separation should achieve baseline resolution (resolution factor ≥2.0) with relative retention times of 0.8–1.2 for impurities. System suitability tests must meet USP criteria for tailing factor (<2.0) and theoretical plates (>2000) .

Advanced Research Questions

Q. How can researchers resolve co-elution of this compound with degradation products during HPLC analysis?

  • Optimization Strategies :

  • Adjust mobile phase composition (e.g., increase acetonitrile proportion or modify buffer pH) to alter retention times.
  • Use column temperature control (e.g., 25–40°C) to improve peak resolution.
  • Validate method robustness by introducing forced degradation (e.g., heat, acid/alkali hydrolysis) and verifying specificity .

Q. What methodologies address inconsistencies in quantifying related compounds across this compound batches?

  • Data Contradiction Analysis :

  • Cross-validate results using orthogonal techniques (e.g., LC-MS for molecular weight confirmation of impurities).
  • Investigate batch-specific degradation pathways (e.g., oxidation or hydrolysis) by comparing impurity profiles under accelerated stability conditions.
  • Standardize sample preparation (e.g., sonication time, dilution accuracy) to minimize variability .

Q. What considerations are critical when designing stability-indicating assays for this compound?

  • Experimental Design :

  • Subject the compound to stress conditions (e.g., 40°C/75% RH for thermal stability, UV light for photodegradation).
  • Quantify degradation products using validated HPLC methods with mass balance calculations (total impurities ≤2.0%).
  • Correlate degradation kinetics with Arrhenius modeling to predict shelf-life under standard storage .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Precautions :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed OSHA limits.
  • Decontaminate spills with inert absorbents and dispose of waste via licensed hazardous material facilities .

Gaps in Current Knowledge

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Proposed Studies :

  • Conduct acute toxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to estimate EC50 values.
  • Evaluate biodegradability using OECD 301 guidelines (e.g., closed bottle test) to assess environmental persistence .

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